2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile
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Overview
Description
2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile is a fluorinated bicyclo[1.1.1]pentane derivative.
Preparation Methods
The synthesis of 2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile typically involves the incorporation of a fluorine atom into the bicyclo[1.1.1]pentane core. One common method involves the use of fluoro-substituted precursors and subsequent reactions to introduce the acetonitrile group . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where the fluorine atom or other groups are replaced by different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile involves its interaction with molecular targets through its fluorinated bicyclo[1.1.1]pentane core. This interaction can affect various pathways, depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other fluorinated bicyclo[1.1.1]pentane derivatives. What sets 2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile apart is its unique combination of a fluorine atom and an acetonitrile group, which imparts distinct chemical and physical properties . Other similar compounds include:
- 1-Fluoro-3-bicyclo[1.1.1]pentane
- 2-Fluoro-1-bicyclo[1.1.1]pentane .
Properties
Molecular Formula |
C7H8FN |
---|---|
Molecular Weight |
125.14 g/mol |
IUPAC Name |
2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile |
InChI |
InChI=1S/C7H8FN/c8-7-3-6(4-7,5-7)1-2-9/h1,3-5H2 |
InChI Key |
IRHMAXCAGCCTFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)F)CC#N |
Origin of Product |
United States |
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